Isonicotinic Acid

Ionization constant Speciation Physicochemical profiling

Isonicotinic Acid (pyridine-4-carboxylic acid, CAS 55-22-1) is the irreplaceable starting material for isoniazid (INH), a WHO-listed essential anti-tuberculosis drug. The 4-position carboxyl group imparts distinct geometry, hydrogen-bonding networks, and reactivity not achievable with nicotinic acid (3-isomer) or picolinic acid (2-isomer). This positional specificity is critical for INH activity and for constructing phase-pure metal-organic frameworks (MOFs) with reproducible porosity. High isomeric purity ensures reliable performance in pharmaceutical synthesis and advanced materials R&D. Choose the correct isomer—your process depends on it.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 55-22-1
Cat. No. B118717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinic Acid
CAS55-22-1
Synonyms4-Pyridinecarboxylic Acid;  4-Carboxypyridine;  4-Picolinic Acid;  4-Pyridylcarboxylic Acid;  NSC 1483;  p-Pyridinecarboxylic Acid;  γ-Picolinic Acid;  γ-Pyridinecarboxylic Acid
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)O
InChIInChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)
InChIKeyTWBYWOBDOCUKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.04 M
Solubility in water, g/100ml at 20 °C: 12.5

Structure & Identifiers


Interactive Chemical Structure Model





Isonicotinic Acid (CAS 55-22-1) – Core Physicochemical and Procurement Reference


Isonicotinic Acid (pyridine-4-carboxylic acid, CAS 55-22-1) is a pyridine monocarboxylic acid and a structural isomer of the essential nutrient nicotinic acid (niacin). [1] The compound is commercially available as a white to off-white crystalline powder with a typical melting point of 315 °C and a density of 1.47 g/cm³. [1] It is an amphoteric molecule, existing predominantly as a zwitterion in aqueous solution near its isoelectric point (pH 2.8–3.6), but as the neutral form in most organic solvents. [2]

Isonicotinic Acid vs. Nicotinic Acid: Why Structural Isomerism Defeats Simple Substitution


The substitution of isonicotinic acid with its more common isomer, nicotinic acid, or other pyridine carboxylic acids such as picolinic acid, is not chemically or functionally equivalent. This failure is not a matter of degree but of fundamental physicochemical and structural identity. The position of the carboxyl group on the pyridine ring (4-position in isonicotinic acid versus the 3-position in nicotinic acid) dictates entirely different hydrogen-bonding networks, molecular geometry, and electron distribution. [1] As a result, these isomers exhibit distinct aqueous solubility, acid-base behavior, and, most critically, divergent reactivity and molecular recognition in synthetic and biological systems. [2] The following sections provide quantifiable evidence for this differentiation, confirming that interchangeability in research, process chemistry, or material science without rigorous re-validation is a high-risk and scientifically unsound practice.

Quantitative Differentiation: Isonicotinic Acid vs. Nicotinic Acid and Other Analogs


pKa and Acid-Base Speciation: Divergent Charge States in Aqueous Solution

Isonicotinic acid exhibits a significantly different acid-base behavior compared to its isomer nicotinic acid. The pKa2 value for isonicotinic acid is reported as 4.96 at 25 °C, whereas nicotinic acid has a pKa2 of 4.85 under the same conditions. [1] This difference alters the precise pH range over which each species dominates. More critically, the zwitterionic form of isonicotinic acid is the dominant species (>97%) in aqueous solution near the isoelectric point (pH ~3), a ratio that is subtly but importantly different from that of nicotinic acid. [2] This difference in speciation directly impacts solubility, partition behavior, and reactivity in aqueous media.

Ionization constant Speciation Physicochemical profiling

Aqueous Solubility: A Critical Difference for Formulation and Reaction Media

A direct, quantitative difference in aqueous solubility exists between the two isomers. Isonicotinic acid exhibits a solubility in water of approximately 5.2 g/L at 20 °C (equivalent to ~0.042 M). In stark contrast, nicotinic acid is far more water-soluble, with a reported solubility of 18 g/L at 20 °C (~0.15 M). [1] This 3.5-fold difference in molar solubility is a direct consequence of altered crystal packing and hydration thermodynamics due to the shift in the carboxyl group position. [2]

Solubility Water Formulation

Terahertz Spectroscopy: Distinct Spectral Fingerprint for Quality Control and Isomer Authentication

Isonicotinic acid possesses a unique and quantifiable terahertz (THz) absorption spectrum that is entirely distinct from its isomers, nicotinic acid and 2-picolinic acid. [1] THz spectra reveal strong, low-frequency vibrational modes that are exquisitely sensitive to the specific intermolecular interactions and crystal packing arrangement. [1] For example, the THz absorption features for isonicotinic acid arise from specific intermolecular vibrations that are absent or shifted in the spectrum of nicotinic acid, providing a direct, label-free method for unambiguous identity verification and isomer purity assessment in the solid state, a capability not offered by conventional HPLC. [1]

Terahertz spectroscopy Isomer differentiation Solid-state analysis

14N NQR Asymmetry Parameter: A Quantitative Probe of Electronic Environment

Nuclear Quadrupole Resonance (NQR) spectroscopy provides a quantitative measure of the electronic environment around the nitrogen nucleus. A comparative study of isonicotinic and nicotinic acids revealed that while both share similarities in their quadrupole coupling constants, they exhibit clear differences in their asymmetry parameters (η). [1] The asymmetry parameter is a direct consequence of the spatial distribution of electron density, which is altered by the different position of the carboxyl group. This measurable difference in η confirms that the fundamental electronic structure and local charge distribution are distinct between the two isomers. [1]

NQR Electronic structure Isomerism

Purity Specifications for Procurement: A High Benchmark for Reproducible Research

Reputable commercial sources of isonicotinic acid are supplied with high purity levels, typically verified by multiple orthogonal analytical methods. For example, TCI offers the compound with >99.0% purity as determined by both HPLC and neutralization titration. [1] Sigma-Aldrich (Aldrich brand) specifies a purity of ≥98.5% by HPLC and a titration assay of 98.5–101.5%. These high and rigorously verified purity standards are essential for ensuring batch-to-batch reproducibility in sensitive applications such as MOF synthesis, pharmaceutical intermediate preparation, and analytical standard use, where even minor isomeric or related-substance impurities could alter outcomes.

Purity Quality Control Procurement

Application-Specific Reactivity: Isonicotinic Acid as a Cornerstone for First-Line Antituberculars

The single most important industrial and pharmaceutical application of isonicotinic acid is its conversion to isonicotinic acid hydrazide, better known as isoniazid (INH). This synthesis is accomplished by reacting the ethyl ester of isonicotinic acid with hydrazine. [1] Isoniazid is a first-line antitubercular agent and has been a cornerstone of tuberculosis treatment since its introduction in 1953. [1] The corresponding isomer, nicotinic acid hydrazide, lacks this essential antitubercular activity, highlighting that the 4-position of the carboxyl group is a strict requirement for the pharmacophore. [2] This application is a clear and irreplaceable use case that defines the compound's primary procurement value.

Isoniazid Pharmaceutical intermediate Tuberculosis

High-Value Application Scenarios for Isonicotinic Acid: Where Its Unique Properties Are Essential


Synthesis of Isoniazid and Related Antitubercular Pharmaceuticals

The predominant industrial application for isonicotinic acid is as a critical starting material for the synthesis of isonicotinic acid hydrazide (isoniazid, INH), a WHO-listed essential medicine for the treatment of tuberculosis. [1] The 4-position of the carboxyl group is essential for the drug's activity; the 3-isomer (nicotinic acid) cannot be substituted. This makes high-purity isonicotinic acid an irreplaceable strategic raw material for generic and branded INH manufacturers worldwide.

Development of Adenosine A2a Receptor Antagonists

Isonicotinic acid serves as a versatile building block for the synthesis of more complex molecules, including adenosine A2a receptor antagonists, which are being investigated for the treatment of Parkinson's disease and certain cancers. [1] A patented process specifically details the manufacture of these pharmaceutically active compounds using isonicotinic acid derivatives as valuable intermediates, highlighting a growing area of advanced pharmaceutical R&D that depends on this specific isomer. [1]

Synthesis of Functional Metal-Organic Frameworks (MOFs)

Isonicotinic acid is a privileged ligand in the synthesis of metal-organic frameworks (MOFs) due to its rigid, asymmetric, and bifunctional nature (providing both a pyridyl nitrogen and a carboxylate oxygen for metal coordination). [1] The unique geometry of the 4-position carboxylate enables the construction of porous architectures with high thermal stability and tunable properties for applications in heterogeneous catalysis, gas storage (e.g., CO₂ capture), and luminescent sensing. The precise isomeric purity is crucial for achieving phase-pure MOF materials with reproducible properties.

Analytical Standard for Isomer Discrimination and Quality Control

Due to its distinct and well-documented spectroscopic signatures (e.g., THz, NQR), high-purity isonicotinic acid is used as a reference standard for developing analytical methods to detect and quantify isomeric impurities in nicotinic acid batches. [1] This is critical for both pharmaceutical and food-grade niacin production, where the presence of the 4-isomer must be strictly controlled. [1]

Technical Documentation Hub

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